N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a pyrimidine ring, and a guanidine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, while the pyrimidine intermediate can be prepared via a Biginelli reaction. These intermediates are then coupled using a series of condensation reactions, often under acidic or basic conditions, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular function, which may be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(5-bromo-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine
- **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine
- **N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[2-(2-pyrimidinylsulfanyl)acetyl]guanidine is unique due to the presence of the chloro substituent on the indole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in specific applications.
Properties
Molecular Formula |
C23H23ClN8OS |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C23H23ClN8OS/c1-14-10-15(2)30-22(29-14)32-21(31-20(33)13-34-23-26-7-3-8-27-23)25-9-6-16-12-28-19-5-4-17(24)11-18(16)19/h3-5,7-8,10-12,28H,6,9,13H2,1-2H3,(H2,25,29,30,31,32,33) |
InChI Key |
NDKHYNGWLSRKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)CSC4=NC=CC=N4)C |
Origin of Product |
United States |
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